1-ethyl-1H-pyrazole-4-thiol
Description
1-Ethyl-1H-pyrazole-4-thiol is a pyrazole derivative characterized by an ethyl group at the 1-position and a thiol (-SH) substituent at the 4-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1-ethylpyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 |
InChI Key |
WCKWQFQQRPDQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-pyrazole-4-thiol can be synthesized through several methodsFor instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 1-ethyl-3,5-dimethylpyrazole, which can then be converted to this compound through thiolation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and solvent-free conditions, green solvents, and heterogeneous catalysts are some of the modern approaches to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-ethyl-1H-pyrazole-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The thiol group in this compound confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination. In contrast, the iodo substituent in 1-methyl-4-iodo-1H-pyrazole is electrophilic, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthesis and Stability: The synthesis of 5-amino derivatives (e.g., compound in ) achieved a moderate yield (64.18%), suggesting challenges in optimizing reaction conditions for thiol-containing pyrazoles. The discontinuation of this compound and 3-(4-methyl-3-nitrophenyl)-1H-pyrazole contrasts with the commercial availability of 1-methyl-4-iodo-1H-pyrazole, implying that iodine substituents may offer better stability or synthetic accessibility.
Physicochemical Properties: Limited data exist for this compound, but analogous compounds provide insights:
- The compound in has a melting point of 205.2°C, indicating high thermal stability, likely due to its rigid tetrazole-thio side chain.
Research Implications and Gaps
- Structural Diversity : Thiol-containing pyrazoles (e.g., this compound) are underexplored compared to halogenated derivatives like 1-methyl-4-iodo-1H-pyrazole, which are widely used in medicinal chemistry .
- Synthetic Challenges : The moderate yield reported for the tetrazole-thio derivative highlights the need for improved methodologies for thiol-functionalized pyrazoles.
- Commercial Viability : The discontinuation of this compound suggests a niche application scope, warranting further investigation into its stability and reactivity under industrial conditions.
Biological Activity
1-Ethyl-1H-pyrazole-4-thiol (CAS No. 1343840-74-3) is a sulfur-containing heterocyclic compound with a pyrazole ring structure, characterized by an ethyl group at the first position and a thiol group at the fourth position. This compound has garnered attention in medicinal chemistry for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
| Property | Details |
|---|---|
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.2 g/mol |
| CAS Number | 1343840-74-3 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with active site residues in enzymes. This interaction can lead to inhibition or modulation of enzymatic activity. Additionally, the pyrazole ring can influence various biological pathways, suggesting potential roles in cellular signaling and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Case Study:
A study conducted by Burguete et al. demonstrated that compounds derived from pyrazole structures exhibited promising antibacterial activity. Specifically, derivatives similar to this compound showed effective inhibition against pathogenic strains .
Antifungal Activity
The compound also displays antifungal properties, making it a candidate for further development in antifungal therapies. Its mechanism involves disrupting fungal cell wall synthesis or function, which is critical for fungal survival and proliferation .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression .
Case Study:
In a study by Aly et al., derivatives of pyrazole were evaluated for their antiproliferative effects on tumor cell lines. The results indicated that certain compounds exhibited significant inhibition of cell proliferation, suggesting a potential role in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-thiol | Methyl group instead of ethyl | Similar antimicrobial properties |
| 1-Phenyl-1H-pyrazole-4-thiol | Contains a phenyl group | Enhanced cytotoxic activity against cancer |
| 1-Ethyl-1H-pyrazole-3-thiol | Thiol group at third position | Different reactivity and biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
